(R)-2-(pyrrolidin-3-yl)propan-2-amine
Overview
Description
®-2-(pyrrolidin-3-yl)propan-2-amine is a chiral amine compound that features a pyrrolidine ring attached to a propan-2-amine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and 2-bromo-2-propanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of the bromine atom in 2-bromo-2-propanamine by the nitrogen atom in ®-pyrrolidine.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Industrial Production Methods
In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(pyrrolidin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, ®-2-(pyrrolidin-3-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, ®-2-(pyrrolidin-3-yl)propan-2-amine could be investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical agents.
Industry
In the industrial sector, this compound may be utilized in the production of fine chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism by which ®-2-(pyrrolidin-3-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(pyrrolidin-3-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activity.
2-(pyrrolidin-3-yl)ethan-1-amine: A structurally similar compound with a different carbon chain length.
N-methyl-2-(pyrrolidin-3-yl)propan-2-amine: A methylated derivative with potentially different pharmacological properties.
Uniqueness
®-2-(pyrrolidin-3-yl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other structurally similar compounds.
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAGMZXMINCCX-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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